Methyl cis-2-aminocyclopentanecarboxylate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-2-aminocyclopentanecarboxylate hydrochloride typically involves the esterification of cis-2-aminocyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Strong acid such as sulfuric acid or hydrochloric acid.
Solvent: Methanol or other suitable alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl cis-2-aminocyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Methyl cis-2-aminocyclopentanecarboxylate hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl cis-2-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl cis-2-aminocyclopentanecarboxylate hydrochloride can be compared with similar compounds such as:
Methyl trans-2-aminocyclopentanecarboxylate hydrochloride: Differing in the stereochemistry of the amino group.
Methyl 2-aminocyclohexanecarboxylate hydrochloride: Differing in the ring size.
Methyl 2-aminocyclopentane-1-carboxylate hydrochloride: Differing in the position of the amino group.
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with molecular targets .
Biological Activity
Methyl cis-2-aminocyclopentanecarboxylate hydrochloride, often referred to as Methyl 2-ACH, is a compound of significant interest due to its potential biological activities, particularly in the realm of neuropharmacology. This article provides a comprehensive overview of its synthesis, biological interactions, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
Methyl 2-ACH is characterized by its cyclopentane ring structure with an amino group and a carboxylate ester. Its molecular formula is C8H15ClN1O2, with a molecular weight of approximately 179.645 g/mol. The compound exists in two stereoisomeric forms: cis and trans, with the cis form being the focus of this discussion due to its unique biological properties.
Synthesis Methods
Several methods have been explored for synthesizing Methyl 2-ACH, including:
- Chiral Auxiliary Method : Utilizing chiral auxiliaries for enantioselective synthesis.
- Enzymatic Resolution : Employing enzymatic processes to achieve high purity of the cis isomer.
- Chemical Reactions : Various chemical reactions involving cyclopentene derivatives to yield the desired compound.
The following table summarizes the different synthesis methods and their yields:
Synthesis Method | Description | Yield (%) |
---|---|---|
Chiral Auxiliary Method | Enantioselective synthesis using chiral auxiliaries | 61% |
Enzymatic Resolution | Kinetic resolution for high purity | Varies |
Chemical Reactions | Cyclopentene derivatives reactions | Varies |
Neuroprotective Effects
Research indicates that Methyl 2-ACH may exhibit neuroprotective effects, potentially interacting with neurotransmitter systems. Its structural similarities to amino acids suggest it could function as a neurotransmitter precursor or participate in protein synthesis processes. Initial studies have demonstrated its binding affinity with various receptors involved in neurological functions, although further investigation is necessary to elucidate specific mechanisms of action.
Interaction Studies
The compound's interaction with neurotransmitter receptors has been a focal point in recent studies. For instance, initial findings suggest that Methyl 2-ACH may influence dopaminergic and glutamatergic signaling pathways, which are crucial in managing conditions like Parkinson's disease and schizophrenia. The following table summarizes key interaction studies:
Study Reference | Methodology | Findings |
---|---|---|
Binding assays | Potential binding to dopamine receptors | |
In vitro assays | Modulation of glutamate release | |
Animal models | Neuroprotective effects observed |
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study involving rat models of neurodegeneration, Methyl 2-ACH was administered to assess its protective effects against neuronal damage induced by toxins. Results indicated a significant reduction in neuronal loss and improved behavioral outcomes compared to control groups.
Case Study 2: In Vitro Neurotransmitter Release
Another study focused on the effects of Methyl 2-ACH on neurotransmitter release in cultured neurons. The results demonstrated that treatment with Methyl 2-ACH led to enhanced levels of dopamine and serotonin, suggesting its potential as a therapeutic agent for mood disorders.
Properties
IUPAC Name |
methyl (1R,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQFCNYQRWIKML-IBTYICNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H]1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.